![molecular formula C22H19ClN2O4 B7603889 4-[[2-(3-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7603889.png)
4-[[2-(3-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(3-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(3-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 3-chlorophenoxyacetic acid: This can be achieved through the reaction of 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 3-chlorophenoxyacetyl chloride: The acid is then converted to the corresponding acyl chloride using thionyl chloride.
Acylation of 4-methoxyaniline: The acyl chloride is reacted with 4-methoxyaniline to form the amide intermediate.
Coupling with 4-aminobenzamide: Finally, the amide intermediate is coupled with 4-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative reagents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(3-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-[[2-(3-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 4-[[2-(3-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-(2-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide
- 4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide
- 4-[[2-(3-bromophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide
Uniqueness
4-[[2-(3-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide is unique due to the specific positioning of the chlorine atom on the phenoxy ring, which can influence its reactivity and biological activity. The presence of the methoxy group also adds to its distinct chemical properties, potentially affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
4-[[2-(3-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-19-11-9-18(10-12-19)25-22(27)15-5-7-17(8-6-15)24-21(26)14-29-20-4-2-3-16(23)13-20/h2-13H,14H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHXVNMLZRTGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Chlorophenyl)-2-oxoethyl] 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B7603807.png)
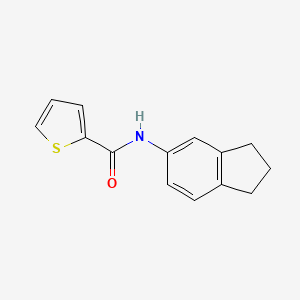
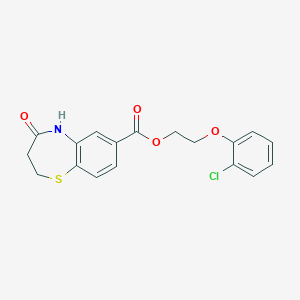
![2-(2-methyl-1,3-thiazol-4-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7603833.png)
![N-[4-(difluoromethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7603840.png)
![N-benzyl-2-[6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7603842.png)
![N-[(3,4-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7603849.png)
![Cyanomethyl 2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B7603861.png)
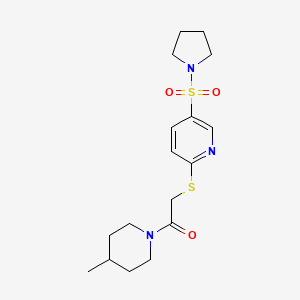
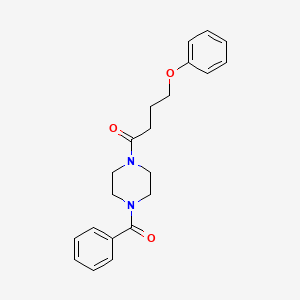
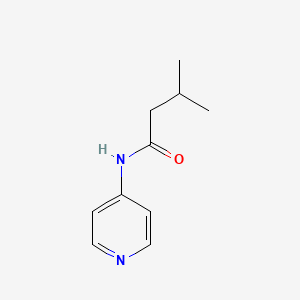
![N'-[3-(2,5-dimethylphenoxy)propanoyl]benzohydrazide](/img/structure/B7603887.png)
![3-[N-(benzenesulfonyl)-4-methylanilino]-N-(furan-2-ylmethyl)propanamide](/img/structure/B7603902.png)
![1-(3,5-Dimethylphenyl)-3-[2-(4-fluorophenoxy)propanoylamino]thiourea](/img/structure/B7603907.png)
